molecular formula C14H30BrNO4 B15334097 2-[2-[3-(tert-Butoxy)-3-oxopropoxy]ethoxy]-N,N,N-trimethylethanaminium Bromide

2-[2-[3-(tert-Butoxy)-3-oxopropoxy]ethoxy]-N,N,N-trimethylethanaminium Bromide

Cat. No.: B15334097
M. Wt: 356.30 g/mol
InChI Key: DHAWWBFLJVNHEI-UHFFFAOYSA-M
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Description

2-[2-[3-(tert-Butoxy)-3-oxopropoxy]ethoxy]-N,N,N-trimethylethanaminium Bromide is a quaternary ammonium compound with a complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[3-(tert-Butoxy)-3-oxopropoxy]ethoxy]-N,N,N-trimethylethanaminium Bromide typically involves multiple steps. One common method includes the reaction of tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate with trimethylamine in the presence of a brominating agent. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and high yield. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-[3-(tert-Butoxy)-3-oxopropoxy]ethoxy]-N,N,N-trimethylethanaminium Bromide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using suitable reducing agents.

    Substitution: The bromide ion can be substituted with other nucleophiles in substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or other halides can participate in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-[3-(tert-Butoxy)-3-oxopropoxy]ethoxy]-N,N,N-trimethylethanaminium Bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and catalysis.

    Biology: The compound can be used in biochemical assays and as a component in buffer solutions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[2-[3-(tert-Butoxy)-3-oxopropoxy]ethoxy]-N,N,N-trimethylethanaminium Bromide involves its interaction with specific molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins or cell membranes, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-[3-(tert-Butoxy)-3-oxopropoxy]ethoxy]-N,N,N-trimethylethanaminium Chloride
  • 2-[2-[3-(tert-Butoxy)-3-oxopropoxy]ethoxy]-N,N,N-trimethylethanaminium Iodide

Uniqueness

2-[2-[3-(tert-Butoxy)-3-oxopropoxy]ethoxy]-N,N,N-trimethylethanaminium Bromide is unique due to its specific bromide ion, which can influence its reactivity and interaction with other molecules. The presence of the tert-butoxy group also imparts unique steric and electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H30BrNO4

Molecular Weight

356.30 g/mol

IUPAC Name

trimethyl-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethyl]azanium;bromide

InChI

InChI=1S/C14H30NO4.BrH/c1-14(2,3)19-13(16)7-9-17-11-12-18-10-8-15(4,5)6;/h7-12H2,1-6H3;1H/q+1;/p-1

InChI Key

DHAWWBFLJVNHEI-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCC[N+](C)(C)C.[Br-]

Origin of Product

United States

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